BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL-
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Overview
Description
BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- is a polycyclic aromatic hydrocarbon. It is a derivative of benzanthracene, characterized by the addition of two methyl groups at positions 7 and 12, and the reduction of the 5,6 positions to a dihydro form. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- typically involves the alkylation of benzanthracene. One common method is the Friedel-Crafts alkylation, where benzanthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as in laboratory settings, with stringent controls to minimize exposure and environmental release .
Chemical Reactions Analysis
Types of Reactions
BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the aromatic rings.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Fully hydrogenated aromatic rings.
Substitution: Nitro, sulfonic, and other substituted derivatives.
Scientific Research Applications
BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- is extensively used in scientific research, particularly in the following fields:
Chemistry: Studied for its reactivity and as a model compound for polycyclic aromatic hydrocarbons.
Biology: Used in studies to understand the mechanisms of carcinogenesis.
Medicine: Investigated for its role in cancer development and potential therapeutic interventions.
Mechanism of Action
The carcinogenic effects of BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and repair, leading to mutations and cancer development. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA .
Comparison with Similar Compounds
Similar Compounds
BENZ(a)ANTHRACENE, 7,12-DIMETHYL-: Similar structure but lacks the dihydro form at positions 5,6.
BENZ(a)ANTHRACENE: The parent compound without any methyl substitutions.
CHRYSEENE: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion.
Uniqueness
BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- is unique due to its specific substitutions and reduction, which influence its chemical reactivity and biological activity. Its dihydro form at positions 5,6 and methyl groups at positions 7,12 make it distinct from other similar compounds .
Properties
CAS No. |
35281-29-9 |
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Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
7,12-dimethyl-5,6-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C20H18/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-10H,11-12H2,1-2H3 |
InChI Key |
OSPZOOPTBDSTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3=CC=CC=C3C2=C(C4=CC=CC=C14)C |
Origin of Product |
United States |
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